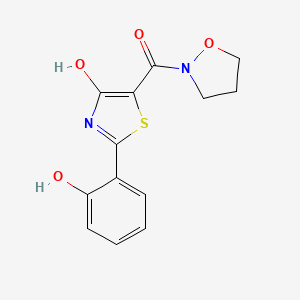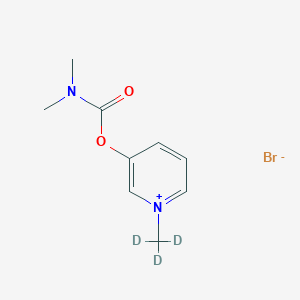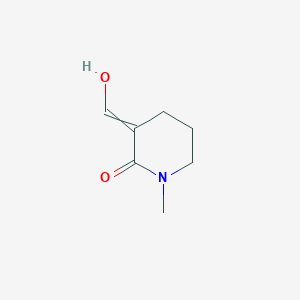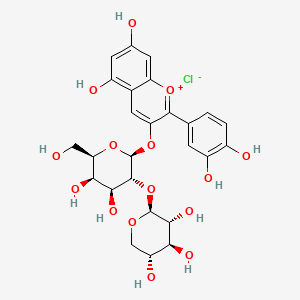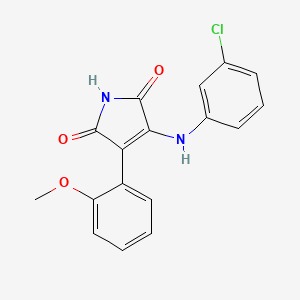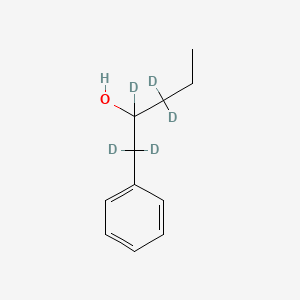
2-Hydroxy-1-phenylpentane-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1-phenylpentane-d5 is a deuterated organic compound with the molecular formula C₁₁H₁₁D₅O and a molecular weight of 169.27 g/mol . This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-phenylpentane-d5 typically involves the deuteration of 2-Hydroxy-1-phenylpentane. One common method is the catalytic hydrogenation of the corresponding phenylpentane precursor in the presence of deuterium gas. This process can be carried out using a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The purity of the final product is often enhanced through distillation and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1-phenylpentane-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylpentanone or phenylpentanal.
Reduction: Formation of phenylpentanol or phenylpentane.
Substitution: Formation of bromophenylpentane or sulfonated phenylpentane.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-phenylpentane-d5 is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1-phenylpentane-d5 involves its interaction with specific molecular targets and pathwaysThis property is exploited in studies to understand reaction mechanisms and enzyme kinetics .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1-phenylpentane: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Hydroxy-1-phenylbutane-d5: A shorter-chain analog with deuterium atoms.
2-Hydroxy-1-phenylhexane-d5: A longer-chain analog with deuterium atoms.
Uniqueness
2-Hydroxy-1-phenylpentane-d5 is unique due to its deuterium content, which provides distinct advantages in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms also enhances the stability of the compound, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
169.27 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentadeuterio-1-phenylpentan-2-ol |
InChI |
InChI=1S/C11H16O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3/i6D2,9D2,11D |
Clave InChI |
FCURFTSXOIATDW-ABEPMTDMSA-N |
SMILES isomérico |
[2H]C([2H])(CC)C([2H])(C([2H])([2H])C1=CC=CC=C1)O |
SMILES canónico |
CCCC(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


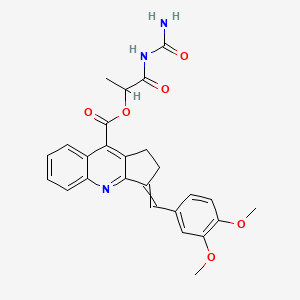
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
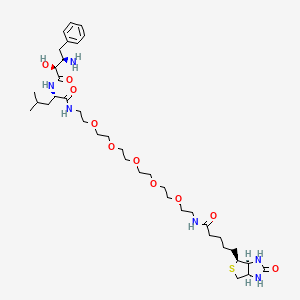



![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)

